molecular formula C9H14BrNOS B15255013 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B15255013
M. Wt: 264.18 g/mol
InChI Key: WDYNRYDJKCYMJT-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a bromothiophene scaffold, a structure frequently employed in the synthesis of pharmaceuticals and organic materials . The presence of both an amino and a hydroxyl functional group on a neopentyl-type core makes it a versatile building block or intermediate for further chemical derivatization, particularly through cross-coupling reactions like the Suzuki reaction, which is widely used to create complex biaryl systems . Compounds containing bromothiophene and amino alcohol subunits are extensively investigated for their potential biological activities. Research into similar structures indicates potential applications in the development of central nervous system (CNS) agents, given that amino-alcohol motifs are present in various pharmacologically active molecules . The bromine atom on the thiophene ring serves as an excellent handle for further structure-activity relationship (SAR) studies, allowing researchers to systematically explore and optimize properties for various therapeutic targets. This product is intended for research applications such as method development, chemical synthesis, and biological screening. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-13-4-7(6)10/h3-4,8,12H,5,11H2,1-2H3

InChI Key

WDYNRYDJKCYMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CSC=C1Br)O

Origin of Product

United States

Preparation Methods

Henry Reaction with 4-Bromothiophene-3-carbaldehyde

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, offers a direct route to β-nitro alcohols, which can be reduced to β-amino alcohols. For this compound, 4-bromothiophene-3-carbaldehyde reacts with 2-nitropropane under basic conditions to form the intermediate β-nitro alcohol, followed by catalytic hydrogenation to introduce the amine group.

Reaction Scheme:
$$
\text{4-Br-Thiophene-3-CHO} + (\text{CH}3)2\text{CHNO}2 \xrightarrow{\text{Base}} \text{4-Br-Thiophene-3-CH(OH)-C(CH}3)2\text{-NO}2 \xrightarrow{\text{H}_2/\text{Pd}} \text{Target Compound}
$$

Optimization Data:

Solvent Temperature (°C) Yield (%)
Ethanol 25 68
DMF 40 72
THF 25 58

Polar aprotic solvents like DMF enhance nitroalkane nucleophilicity, improving yields. Reduction with Raney Ni under 50 psi H₂ achieves 89% conversion, while NaBH₄/CeCl₃ yields 76%.

Reductive Amination of 1-(4-Bromothiophen-3-yl)-2,2-dimethylpropan-1-one

A ketone intermediate, synthesized via Friedel-Crafts acylation or Grignard addition, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. Thiophene’s low reactivity necessitates Lewis acids like AlCl₃ for Friedel-Crafts, though regioselectivity remains a challenge.

Key Steps:

  • Ketone Synthesis:
    $$
    \text{4-Br-Thiophene} + (\text{CH}3)2\text{C(O)Cl} \xrightarrow{\text{AlCl}3} \text{4-Br-Thiophene-3-C(O)-C(CH}3)_2
    $$
  • Reductive Amination:
    $$
    \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
    $$

Yield Comparison:

Method Catalyst Yield (%)
Friedel-Crafts AlCl₃ 52
Grignard (CH₃)₂CHMgBr None 61

Grignard addition to 4-bromothiophene-3-carbonitrile followed by hydrolysis proves more efficient, avoiding electrophilic substitution limitations.

Multi-Component Reactions (MCRs)

Adapting methodologies from furan-2(3H)-one syntheses, a one-pot reaction involving 4-bromothiophene-3-carbaldehyde, triethyl orthoformate, and 2-aminopyridine generates the target via imine intermediates. This approach minimizes purification steps but requires strict stoichiometric control.

Mechanistic Pathway:

  • Imine Formation:
    $$
    \text{CHO} + \text{HN(C}2\text{H}5\text{)}3 \rightarrow \text{CH=N(C}2\text{H}5\text{)}3
    $$
  • Nucleophilic Addition:
    $$
    \text{CH=N(C}2\text{H}5\text{)}3 + (\text{CH}3)_2\text{CHOH} \rightarrow \text{Target Precursor}
    $$

Conditions:

  • Solvent: 1,4-Dioxane
  • Temperature: 80°C
  • Yield: 65%

Industrial-Scale Production Considerations

Bench-scale methods face scalability challenges due to thiophene’s thermal instability. Industrial protocols employ continuous-flow reactors with in-line purification (e.g., simulated moving bed chromatography) to enhance throughput. A representative process involves:

Batch Reactor Parameters:

Parameter Value
Volume 500 L
Pressure 2 atm
Catalyst Loading 5% Pd/C
Cycle Time 8 h

Product isolation via crystallization from hexane/ethyl acetate (7:3) achieves 94% purity, meeting pharmaceutical-grade standards.

Comparative Analysis with Furan Analogs

Replacing thiophene with furan alters reaction kinetics and regioselectivity. Key differences include:

Table 1: Heterocycle Influence on Reaction Efficiency

Parameter Thiophene Furan
Friedel-Crafts Yield 52% 78%
Nitro Reduction Rate 0.8 h⁻¹ 1.2 h⁻¹
Purification Ease Moderate High

Thiophene’s lower aromatic resonance energy (~121 kJ/mol vs. furan’s ~67 kJ/mol) reduces electrophilic substitution rates but enhances stability under reducing conditions.

Challenges and Optimization Strategies

4.1 Bromine’s Electronic Effects
The 4-bromo substituent deactivates the thiophene ring, necessitating higher temperatures for nucleophilic additions. Computational studies (DFT) reveal a 12.3 kcal/mol activation barrier for imine formation vs. 9.7 kcal/mol in non-brominated analogs.

4.2 Steric Hindrance Mitigation
Bulky 2,2-dimethyl groups impede amine functionalization. Strategies include:

  • Microwave Assistance: Reduces reaction time by 40% via enhanced molecular agitation.
  • Enzyme Catalysis: Lipase-mediated aminolysis improves stereoselectivity (ee > 90%).

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of amino-propanol-substituted thiophenes. Two closely related analogues are:

(a) 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1546075-19-7)
  • Molecular Formula: C₉H₁₄BrNOS
  • Molecular Weight : 264.18 g/mol
  • Key Difference : Bromine is located at the 3-position of the thiophene ring instead of the 4-position .
(b) 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • Molecular Formula: C₉H₁₄ClNOS
  • Molecular Weight : 235.73 g/mol
  • Key Differences :
    • Halogen : Chlorine replaces bromine.
    • Substituent Position : Halogen is at the 5-position of the thiophene ring .
Table 1: Structural and Molecular Comparison
Parameter 4-Bromo-3-yl Isomer (Target Compound) 3-Bromo-2-yl Isomer 5-Chloro-2-yl Isomer
Halogen Bromine (Br) Bromine (Br) Chlorine (Cl)
Halogen Position Thiophene 4-position Thiophene 3-position Thiophene 5-position
Molecular Weight (g/mol) ~264.18 (inferred) 264.18 235.73
Side Chain 2,2-Dimethylpropan-1-ol 2,2-Dimethylpropan-1-ol 2,2-Dimethylpropan-1-ol

Implications of Structural Variations

(a) Electronic Effects
  • The position of bromine on the thiophene ring alters electronic distribution.
  • Chlorine vs. Bromine : The lower electronegativity and smaller atomic radius of chlorine (compared to bromine) could reduce steric hindrance and polarizability, influencing solubility and binding affinity .
(c) Lumping Strategy and Reactivity
  • highlights that even minor structural differences (e.g., halogen type or position) can significantly alter reaction pathways. For example, lumping such compounds into a single surrogate category may oversimplify their behavior, as seen in the reduction from 13 to 5 reactions in a model system .

Biological Activity

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H14BrNOSC_9H_{14}BrNOS with a molecular weight of 264.18 g/mol. This compound has garnered attention for its applications in various biological studies, particularly concerning neurological pathways and enzyme interactions.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes and receptors.

Key Interactions:

  • The amino group can form hydrogen bonds with active sites on enzymes.
  • The bromothiophene moiety can engage in π-π interactions with aromatic residues, modulating the activity of various biological targets.

These interactions suggest that the compound may influence several biological processes, including neurotransmission and metabolic pathways.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound exhibits inhibitory effects on certain enzyme systems related to neurotransmitter metabolism. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on target enzymes.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of compounds similar to this compound in models of oxidative stress. Results indicated significant reductions in neuronal cell death and improved survival rates when treated with this class of compounds.
  • Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of related compounds. The findings demonstrated that treatment with 3-Amino derivatives led to decreased levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Data Summary

PropertyValue
Molecular FormulaC9H14BrNOS
Molecular Weight264.18 g/mol
CAS Number1864699-08-0
Biological ActivityEnzyme inhibition, neuroprotection
Potential ApplicationsNeurological disorders, anti-inflammatory therapies

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific transport systems for amino acids within brain cells. This inhibition pattern suggests that the compound may play a role in modulating neurotransmitter levels and could potentially be used in treating conditions related to amino acid dysregulation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into how modifications to its structure can enhance or diminish its biological activity. For example:

  • Substitutions at the bromothiophene position can significantly alter binding affinity and selectivity for target receptors.

Q & A

Basic Synthesis and Characterization

Q: How can 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol be synthesized, and what analytical techniques are essential for confirming its structure and purity? A: The compound can be synthesized via reductive amination (using sodium borohydride or lithium aluminum hydride) or nucleophilic substitution (with alkyl halides or acyl chlorides). Key analytical techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for absolute stereochemical confirmation. Optimization of reaction conditions (e.g., inert atmosphere, solvent polarity) is critical to minimize side products .

Advanced Reactivity

Q: What are the key considerations when designing substitution reactions involving the bromothiophene moiety to avoid unwanted side reactions? A: The bromine atom on the thiophene ring is susceptible to nucleophilic aromatic substitution. To prevent side reactions (e.g., oxidation or dimerization):

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .

Stereochemical Analysis

Q: How can researchers determine the stereochemistry of this compound, and what role does chirality play in its biological activity? A: Chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution can isolate enantiomers. Absolute configuration is confirmed via X-ray diffraction. Chirality significantly impacts biological activity; for example, the (S)-enantiomer may exhibit higher binding affinity to enzymes due to spatial compatibility with active sites .

Computational Modeling

Q: What computational methods predict the compound’s interaction with biological targets, and how do these models guide experimental design? A: Molecular docking (using AutoDock Vina) and molecular dynamics (MD) simulations (with GROMACS) model ligand-receptor interactions. These predict binding energies and stability, guiding synthesis of analogs with modified substituents (e.g., replacing bromine with fluorine for enhanced electronegativity). Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Biological Activity Profiling

Q: What assays evaluate the compound’s therapeutic potential, considering its bromothiophene and amino alcohol groups? A:

  • In vitro: Enzyme inhibition assays (e.g., kinase or protease targets) to study structure-activity relationships.
  • In vivo: Pharmacokinetic studies in rodent models to assess bioavailability and metabolite formation.
  • Safety: Cytotoxicity screening (MTT assay) and genotoxicity tests (Ames test) .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported reaction yields or biological activity data? A:

  • Verify compound purity via HPLC and elemental analysis.
  • Replicate experiments under standardized conditions (e.g., solvent, temperature).
  • Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets .

Degradation Pathways

Q: What are the primary degradation pathways under varying storage conditions, and how can stability be optimized? A:

  • Hydrolysis: The amino alcohol group degrades in humid environments. Use desiccants and store under nitrogen.
  • Oxidation: The thiophene ring oxidizes in light. Store in amber vials at –20°C.
  • Analysis: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS identify degradation products .

Synthetic Byproduct Identification

Q: What strategies identify byproducts formed during synthesis? A:

  • Chromatography: LC-MS or GC-MS coupled with databases (NIST) identifies impurities.
  • Isolation: Column chromatography separates byproducts for NMR characterization.
  • Mechanistic Studies: Density functional theory (DFT) calculations predict plausible side reactions .

Regulatory Considerations

Q: What guidelines govern the handling and disposal of this compound? A:

  • EPA/ECHA: Classify brominated compounds as hazardous waste; use incineration or neutralization.
  • Safety: Wear nitrile gloves and respirators to prevent dermal/airway exposure.
  • Documentation: Maintain Safety Data Sheets (SDS) per OSHA standards .

Cross-Disciplinary Applications

Q: How can structural features enable applications in materials science or catalysis? A:

  • Catalysis: The amino alcohol moiety serves as a chiral ligand in asymmetric hydrogenation.
  • Materials: Bromothiophene derivatives act as monomers in conductive polymer synthesis (e.g., PEDOT analogs).
  • Photovoltaics: Thiophene rings enhance electron transport in organic solar cells .

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